N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-fluorophenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O5S/c17-9-4-6-10(7-5-9)25(23,24)8-13(20)18-12-3-1-2-11-14(12)16(22)19-15(11)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPLRWGSXIVKCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:
Formation of the Phthalimide Moiety: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.
Introduction of the Sulfonyl Group: The phthalimide intermediate is then reacted with a sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Acetamide Formation: The final step involves the acylation of the sulfonylated phthalimide with an acetic anhydride or acetyl chloride to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares key motifs with several pharmacologically active molecules:
Apremilast
- Structure : (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide .
- Key Differences :
- Apremilast has a chiral center with a methoxy/ethoxy-substituted phenyl group and a methanesulfonyl group, whereas the target compound lacks this substitution and features a 4-fluorobenzenesulfonyl group.
- Molecular Weight : 460.5 g/mol (Apremilast) vs. ~360–430 g/mol (estimated for the target compound) .
- Activity : Apremilast is a PDE4 and TNF-α inhibitor approved for psoriasis and psoriatic arthritis . The fluorinated sulfonyl group in the target compound may alter selectivity or potency.
Compound 31 (Indomethacin Analog)
- Structure : 2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide .
- Key Differences :
- Contains an indole core with a trifluoromethylphenyl sulfonamide, contrasting with the isoindol-dione core of the target compound.
- Molecular Formula : C25H18ClF3N2O5S vs. C16H11FN2O5S (estimated for the target).
- Activity : Tested as a selective cyclooxygenase (COX) inhibitor, highlighting sulfonamide versatility in anti-inflammatory drug design .
Morpholinylsulfonyl Derivative
- Structure : 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide .
- Key Differences :
- Substitutes the 4-fluorobenzenesulfonyl group with a morpholinylsulfonyl moiety.
- Molecular Weight : 429.45 g/mol vs. ~360 g/mol (target compound).
- Implications : The morpholine ring may improve solubility, a common strategy in sulfonamide-based drug optimization .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s structure suggests compatibility with established sulfonamide coupling methods, as demonstrated in the synthesis of Compound 31 (43% yield via automated HPLC purification) .
- Therapeutic Potential: Fluorinated sulfonamides are prevalent in kinase inhibitors and anti-inflammatory agents. The target compound’s fluorobenzenesulfonyl group may enhance metabolic stability compared to non-halogenated analogs .
- Unresolved Questions: Direct biological data for the target compound are absent in the evidence.
Biological Activity
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 353.35 g/mol. Its structure includes an isoindole core with a dioxo group and a sulfonamide moiety, which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄FNO₄S |
| Molecular Weight | 353.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Research indicates that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in regulating intracellular signaling pathways related to inflammation and cell proliferation.
Anticancer Activity
Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:
- Breast Cancer : In vitro assays demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of this compound against several cancer cell lines. The results indicated that it effectively induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Inhibition of PDE Activity
Research conducted at a leading pharmaceutical institute explored the compound's role as a PDE inhibitor. The results showed that it significantly reduced PDE activity in vitro, leading to increased levels of cyclic AMP (cAMP), which is crucial for regulating various cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
